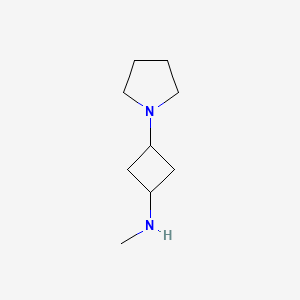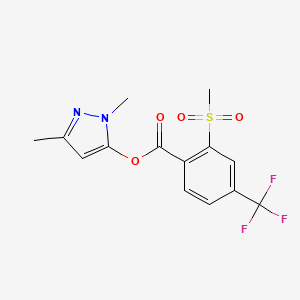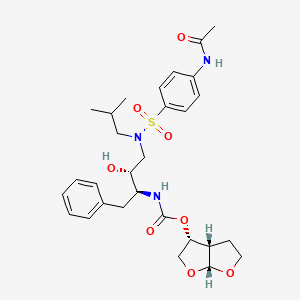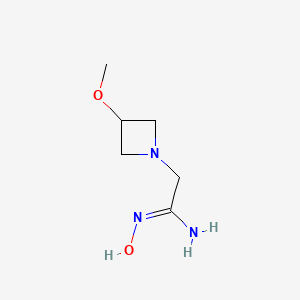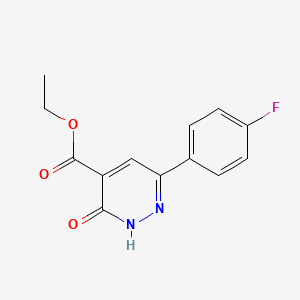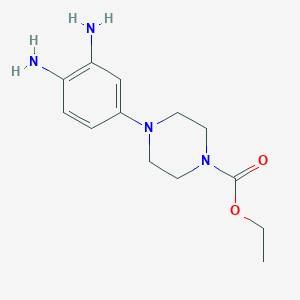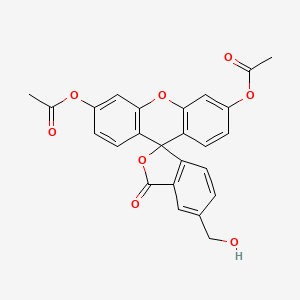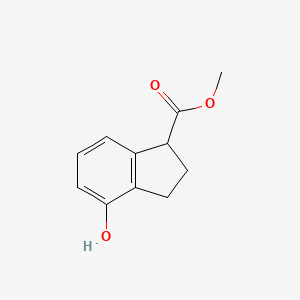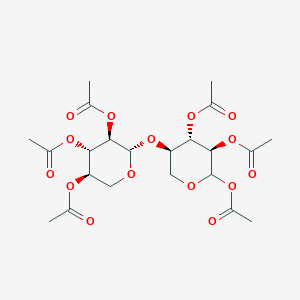
4-O-(2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl)-D-xylopyranose Triacetate; (3R,4S,5R)-5-(((2S,3R,4S,5R)-3,4,5-Triacetoxytetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triyl Triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-(2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl)-D-xylopyranose Triacetate; (3R,4S,5R)-5-(((2S,3R,4S,5R)-3,4,5-Triacetoxytetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triyl Triacetate is a complex carbohydrate derivative. This compound is characterized by its multiple acetyl groups and xylopyranosyl units, which are common in the synthesis of oligosaccharides and polysaccharides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the acetylation of xylopyranose units. The process may include:
Protection of Hydroxyl Groups: Using protecting groups to prevent unwanted reactions.
Glycosylation: Formation of glycosidic bonds between xylopyranose units.
Acetylation: Introduction of acetyl groups using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production may involve large-scale acetylation and glycosylation processes, utilizing automated reactors and stringent quality control measures to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.
Reduction: Reduction reactions may convert acetyl groups to hydroxyl groups.
Substitution: Acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Carbohydrates: Used as intermediates in the synthesis of oligosaccharides and polysaccharides.
Study of Glycosidic Bonds: Helps in understanding the formation and cleavage of glycosidic bonds.
Biology
Cell Surface Interactions: Studied for its role in cell surface interactions and signaling.
Enzyme Substrates: Used as substrates for glycosidases and glycosyltransferases.
Medicine
Drug Delivery: Potential use in targeted drug delivery systems.
Vaccine Development: Studied for its role in the development of carbohydrate-based vaccines.
Industry
Food Industry: Used as a sweetener or stabilizer.
Cosmetics: Incorporated in formulations for its moisturizing properties.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The acetyl groups and glycosidic bonds play a crucial role in these interactions, influencing the compound’s stability, solubility, and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-O-(2,3,4-Tri-O-acetyl-beta-D-glucopyranosyl)-D-glucopyranose Triacetate
- 4-O-(2,3,4-Tri-O-acetyl-beta-D-galactopyranosyl)-D-galactopyranose Triacetate
Uniqueness
The unique combination of xylopyranosyl units and multiple acetyl groups distinguishes this compound from other carbohydrate derivatives. Its specific structure allows for unique interactions and applications in various fields.
Eigenschaften
Molekularformel |
C22H30O15 |
|---|---|
Molekulargewicht |
534.5 g/mol |
IUPAC-Name |
[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R)-4,5,6-triacetyloxyoxan-3-yl]oxyoxan-3-yl] acetate |
InChI |
InChI=1S/C22H30O15/c1-9(23)31-15-7-30-22(20(35-13(5)27)17(15)32-10(2)24)37-16-8-29-21(36-14(6)28)19(34-12(4)26)18(16)33-11(3)25/h15-22H,7-8H2,1-6H3/t15-,16-,17+,18+,19-,20-,21?,22+/m1/s1 |
InChI-Schlüssel |
USXJUXMLGWBRHW-AAYBUQPESA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@@H]2COC([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2COC(C(C2OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


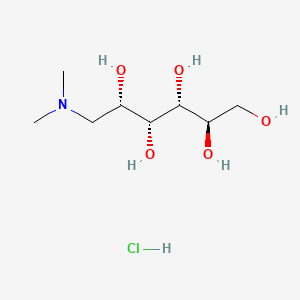
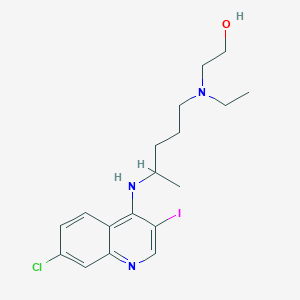
![methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate](/img/structure/B13435679.png)
![2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole](/img/structure/B13435680.png)
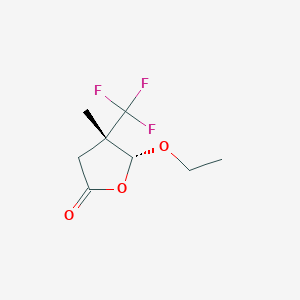
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide](/img/structure/B13435686.png)
